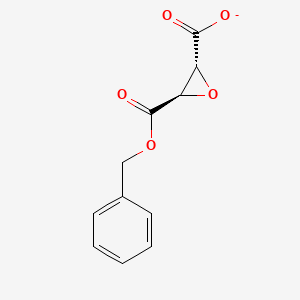![molecular formula C22H25NO3 B14227203 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide CAS No. 551963-71-4](/img/structure/B14227203.png)
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide is a synthetic organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, industrial processes, and biological research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxy-2-methylbenzoic acid and 1-(2-methylbenzoyl)cyclopentylamine.
Condensation Reaction: The carboxylic acid group of 3-methoxy-2-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 1-(2-methylbenzoyl)cyclopentylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
化学反应分析
Types of Reactions
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 3-hydroxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide.
Reduction: Formation of 3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzyl alcohol.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
- 3-Methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]benzamide
- 2,3-Dimethoxy-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide
- 3-Acetoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide
Uniqueness
3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide is unique due to its specific substitution pattern on the benzamide core, which may confer distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
551963-71-4 |
|---|---|
分子式 |
C22H25NO3 |
分子量 |
351.4 g/mol |
IUPAC 名称 |
3-methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclopentyl]benzamide |
InChI |
InChI=1S/C22H25NO3/c1-15-9-4-5-10-17(15)20(24)22(13-6-7-14-22)23-21(25)18-11-8-12-19(26-3)16(18)2/h4-5,8-12H,6-7,13-14H2,1-3H3,(H,23,25) |
InChI 键 |
HKGAYYORWPKSDX-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)C2(CCCC2)NC(=O)C3=C(C(=CC=C3)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[1-Fluoro-2-(3,4,5-trimethoxyphenyl)ethenyl]-2-methoxyphenol](/img/structure/B14227120.png)
![n-[2-(1h-Pyrazol-4-yl)-1h-indol-5-yl]propanamide](/img/structure/B14227127.png)
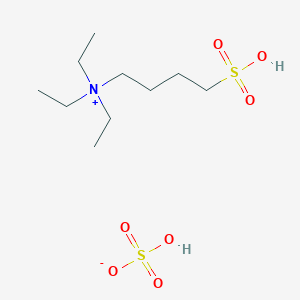
![1H-Pyrazolo[4,3-c]isoquinolin-7-amine, N,N,3-trimethyl-5-(2-pyridinyl)-](/img/structure/B14227148.png)
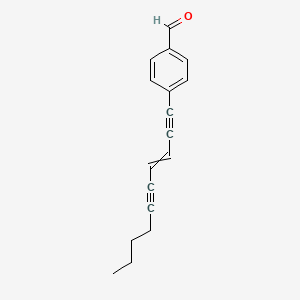
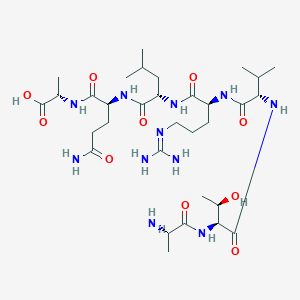
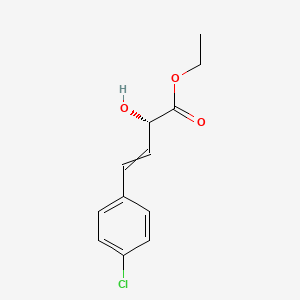
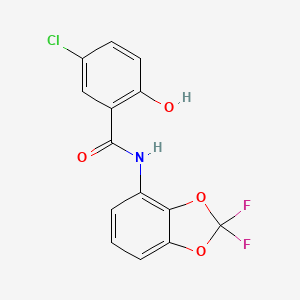
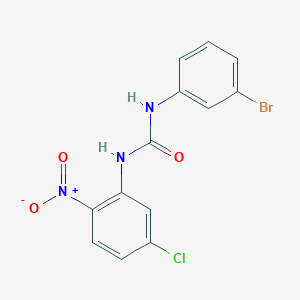

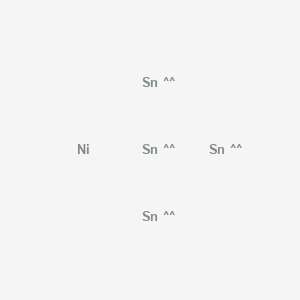
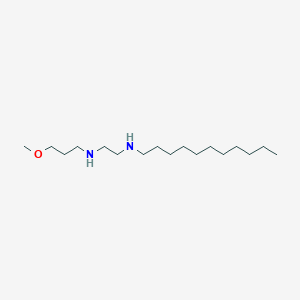
![5-Hydroxy-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B14227196.png)
